Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one
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Overview
Description
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a chemical compound with the molecular formula C25H20N2O5 and a molecular weight of 428.44 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound is known for its role in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one typically involves the reaction of 4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is widely used in scientific research, particularly in:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-5-one
Uniqueness
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in peptide synthesis and other specialized applications .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-3H-quinoxalin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23-13-27(22-12-6-5-11-21(22)26(23)14-24(29)30)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-15H2,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMUPDRNDYUXBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373302 |
Source
|
Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-84-4 |
Source
|
Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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